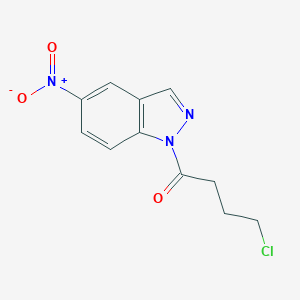

1-(4-chlorobutanoyl)-5-nitro-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10ClN3O3 |

|---|---|

Molecular Weight |

267.67g/mol |

IUPAC Name |

4-chloro-1-(5-nitroindazol-1-yl)butan-1-one |

InChI |

InChI=1S/C11H10ClN3O3/c12-5-1-2-11(16)14-10-4-3-9(15(17)18)6-8(10)7-13-14/h3-4,6-7H,1-2,5H2 |

InChI Key |

OFKCGPJHQNWYMX-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=NN2C(=O)CCCCl |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=NN2C(=O)CCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Chlorobutanoyl 5 Nitro 1h Indazole and Analogous Indazole Derivatives

Foundational Strategies for Indazole Core Construction

The indazole ring, a fusion of benzene (B151609) and pyrazole (B372694) rings, is a privileged scaffold in medicinal chemistry. Its synthesis has been approached through numerous strategies, primarily involving cyclization reactions or the formation of the critical N-N bond to complete the pyrazole portion of the molecule.

Cyclization reactions are a cornerstone of heterocyclic chemistry, and the synthesis of the indazole core is no exception. These methods typically involve the formation of one or more carbon-nitrogen or nitrogen-nitrogen bonds in an intramolecular fashion to construct the final ring system.

A variety of starting materials and catalytic systems can be employed. For instance, copper-catalyzed intramolecular cyclization of 2-alkynylazobenzenes provides an efficient route to the indazole core. thieme-connect.com Another approach involves a copper-catalyzed, one-pot, three-component reaction between 2-bromobenzaldehydes, primary amines, and sodium azide, where the catalyst is key to forming both C-N and N-N bonds. capes.gov.br Furthermore, methods starting from 2-formylphenylboronic acids have been developed; these react with diazadicarboxylates in a copper(II) acetate-catalyzed process, followed by an acid or base-induced ring closure to yield 1N-alkoxycarbonyl indazoles. rsc.org A versatile method for creating 1H-indazoles involves the cyclization of o-haloaryl N-sulfonylhydrazones, which can be catalyzed by copper compounds. nih.gov

Syntheses that hinge on the formation of the N-N bond are particularly elegant as they build the key heterocyclic linkage directly. A notable modern example is the oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.orgacs.org This method can selectively produce various substituted indazoles in all three of their tautomeric forms (1H, 2H, and 3H). organic-chemistry.orgacs.org The mechanism is thought to involve the oxidation of the anilinic nitrogen to a nitroso intermediate, which then undergoes nucleophilic addition and cyclization. organic-chemistry.org Optimization of this reaction has led to high yields using ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide. organic-chemistry.org

Another strategy involves the copper-mediated N-N bond formation from ketimines, which are themselves prepared from o-aminobenzonitriles and organometallic reagents. organic-chemistry.org This cascade reaction, using oxygen as the terminal oxidant, efficiently produces the indazole ring system. organic-chemistry.org

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which are potential sites for alkylation or acylation. Controlling the position of substitution is a significant challenge in indazole chemistry. The outcome is highly dependent on the reaction conditions, the nature of the electrophile, and the substituents already present on the indazole ring. beilstein-journals.orgbeilstein-journals.org

Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.gov This stability difference can be exploited to favor N1 substitution. N-acylation of indazoles, in particular, tends to yield the thermodynamically more stable N1-acylindazole isomer. nih.gov This can occur via direct acylation at N1 or through an initial acylation at N2 followed by isomerization to the N1 product. nih.gov An electrochemical approach has also been developed for the selective N1-acylation of indazoles, where the indazole is first reduced to an anion before reacting with an acid anhydride (B1165640). organic-chemistry.org

For alkylation, the choice of base and solvent system is critical. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a promising system for achieving N1-selective alkylation. nih.govnih.gov It is postulated that for indazoles with an electron-withdrawing group at the C3 position, the sodium cation coordinates with the N2 atom and the substituent, thereby directing the incoming alkyl group to the N1 position. beilstein-journals.orgnih.gov In contrast, N2-alkylation can be favored under different conditions, such as the Mitsunobu reaction, or by using specific catalytic systems like trifluoromethanesulfonic acid with alkyl 2,2,2-trichloroacetimidates. nih.govorganic-chemistry.org The presence of substituents on the benzene portion of the indazole ring also exerts a strong influence; for example, a nitro group at the C7 position has been shown to direct alkylation to the N2 position. beilstein-journals.org

Table 1: Summary of Conditions Influencing Regioselectivity in Indazole Substitution

| Target Position | Reaction Type | Reagents and Conditions | Rationale/Mechanism | Source(s) |

|---|---|---|---|---|

| N1 | Acylation | Standard acylating agents (e.g., acyl chlorides, anhydrides) | Formation of the thermodynamically more stable N1-acyl product. | nih.gov |

| N1 | Alkylation | NaH in THF | Chelation of the cation (e.g., Na⁺) between N2 and a C3 substituent directs alkylation to N1. | beilstein-journals.orgnih.govnih.gov |

| N1 | Alkylation | Thermodynamic equilibration (e.g., using β-halo ester electrophiles in DMF) | Equilibration favors the more stable N1-substituted isomer. | nih.gov |

| N2 | Alkylation | Mitsunobu conditions (e.g., DIAD, PPh₃, alcohol) | Strong preference for the kinetically favored N2 product. | nih.gov |

| N2 | Alkylation | TfOH or Cu(OTf)₂ with alkyl trichloroacetimidates | Catalytic system promotes selective attack at the N2 position. | organic-chemistry.org |

| N2 | Alkylation | Presence of C7-substituents (e.g., -NO₂) | Steric and electronic effects of the C7 group favor N2 substitution. | beilstein-journals.org |

Preparation of 5-Nitro-1H-indazole Precursors

The target molecule requires a nitro group at the 5-position of the indazole ring. While direct nitration of the parent indazole is possible, it can lead to mixtures of isomers. A more common and regiochemically precise method is to construct the indazole ring from a starting material that already contains the nitro group in the desired position.

The synthesis of 5-nitro-1H-indazole is well-documented and typically begins with a nitrated aniline (B41778) derivative. One classic and robust method starts from 2-amino-5-nitrotoluene. orgsyn.org In this procedure, the starting material is dissolved in glacial acetic acid and treated with sodium nitrite (B80452). orgsyn.org This initiates a diazotization reaction, followed by an intramolecular cyclization that, after several days at room temperature and subsequent workup, yields 5-nitro-1H-indazole as pale yellow needles. orgsyn.org

An alternative, yet similar, synthesis begins with 2-methyl-4-nitroaniline. chemicalbook.com This compound is treated with sodium nitrite in acetic acid at low temperatures to form the diazonium salt, which then cyclizes to give 5-nitro-1H-indazole in quantitative yield after workup. chemicalbook.com Both methods highlight the strategy of building the heterocyclic ring onto a pre-functionalized benzene precursor to avoid issues with regioselectivity during a late-stage nitration step. While direct nitration methodologies on the indazole core exist, such as using iron(III) nitrate, they have been primarily reported for achieving C3 or C7 nitration on 2H-indazoles and are not the standard route for obtaining the 5-nitro isomer. rsc.orgnih.gov

Table 2: Selected Synthetic Routes for the 5-Nitro-1H-indazole Precursor

| Starting Material | Key Reagents | Product | Yield | Source(s) |

|---|---|---|---|---|

| 2-Amino-5-nitrotoluene | Sodium nitrite, Acetic acid | 5-Nitro-1H-indazole | 72-80% | orgsyn.org |

| 2-Methyl-4-nitroaniline | Sodium nitrite, Acetic acid, Water | 5-Nitro-1H-indazole | Quantitative | chemicalbook.com |

Acylation at the Indazole N1-Position: Introduction of the 4-Chlorobutanoyl Moiety

The final step in the synthesis of the title compound is the attachment of the 4-chlorobutanoyl side chain to the 5-nitro-1H-indazole precursor. This is achieved through an N-acylation reaction. As established, the acylation of indazoles typically occurs with high selectivity at the N1 position due to the greater thermodynamic stability of the resulting product. nih.gov

The standard procedure for this transformation involves reacting 5-nitro-1H-indazole with an appropriate acylating agent, such as 4-chlorobutanoyl chloride. The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) in the presence of a base. The base, which can be an organic amine like triethylamine (B128534) or pyridine, serves to deprotonate the indazole N-H, generating the more nucleophilic indazolide anion, which then attacks the electrophilic carbonyl carbon of the acyl chloride. Alternatively, a stronger base like sodium hydride (NaH) can be used to ensure complete deprotonation prior to the addition of the acylating agent. Following the reaction, a standard aqueous workup and purification by chromatography or recrystallization would yield the final product, 1-(4-chlorobutanoyl)-5-nitro-1H-indazole.

N1-Acylation Procedures and Reagent Selection

The selective acylation of the N1 position of the indazole ring is a critical step in the synthesis of this compound. Traditional methods often involve the reaction of an indazole with an activated acyl derivative, like an acyl chloride or acid anhydride, in the presence of a base. researchgate.net For the target compound, this would involve reacting 5-nitro-1H-indazole with 4-chlorobutanoyl chloride.

Modern synthetic approaches have focused on improving regioselectivity and reaction conditions. One-pot procedures and novel catalytic systems are often employed. researchgate.net An electrochemical method, for instance, allows for the generation of indazole anions which then react with acid anhydrides to yield the N1-acylated product with high selectivity. organic-chemistry.orgorganic-chemistry.org This base-free and catalyst-free "anion pool" approach is operationally simple and avoids many of the byproducts associated with traditional methods. organic-chemistry.org Other strategies utilize thioesters as the acyl source, which requires specific reaction conditions, such as the use of cesium carbonate in xylene at high temperatures, to achieve N-acylation. nih.gov

The selection of reagents is paramount for achieving high yields and selectivity. Key components in these reactions include:

Indazole Substrate: 5-nitro-1H-indazole serves as the nucleophile. The nitro group at the C5 position is a strong electron-withdrawing group, which influences the reactivity of the indazole nucleus. nih.gov

Acylating Agent: 4-chlorobutanoyl chloride or its corresponding anhydride are typical electrophiles for introducing the desired acyl group.

Base/Catalyst: Bases such as triethylamine (Et₃N), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) are used to deprotonate the indazole N-H, enhancing its nucleophilicity. nih.govresearchgate.netnih.gov In some systems, catalysts like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) are used in conjunction with activators like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to facilitate the reaction directly from a carboxylic acid. researchgate.net

Optimization of Reaction Conditions for Acyl Transfer

Optimizing reaction conditions is crucial for maximizing the yield of the desired N1-acylindazole and minimizing the formation of the N2-isomer and other side products. The key parameters that are typically screened include the solvent, base, temperature, and reaction time. researchgate.net

A systematic screening of conditions for a direct N-acylation of indazole with a carboxylic acid using a DMAPO/Boc₂O system demonstrated the importance of these factors. researchgate.net Dichloromethane (DCM) was found to be a suitable solvent, and the use of a base like triethylamine was shown to influence the reaction's efficiency. researchgate.net Similarly, studies on the N-acylation of indoles using thioesters revealed that cesium carbonate was the most effective base, and xylene was the optimal solvent for the reaction at 140 °C. nih.gov

An efficient, one-pot synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved through the reaction of 2-fluoro-5-nitro-acetophenone with arylhydrazines. nih.govresearchgate.net The optimization of this process involved screening bases and solvents, with potassium carbonate in DMF proving effective for the cyclization step. nih.govresearchgate.net

Below is a representative data table illustrating the optimization process for a generic N-acylation reaction, based on findings from the literature. researchgate.net

| Entry | Solvent | Base (Equiv.) | Temperature (°C) | Yield (%) | N1:N2 Ratio |

|---|---|---|---|---|---|

| 1 | DCM | Et₃N (2.0) | 25 | 85 | >95:5 |

| 2 | DCM | Et₃N (0.5) | 25 | 91 | >95:5 |

| 3 | DCM | None | 25 | 75 | >95:5 |

| 4 | THF | Et₃N (0.5) | 25 | 68 | 90:10 |

| 5 | Acetonitrile (B52724) | Et₃N (0.5) | 25 | 72 | 92:8 |

| 6 | DCM | Et₃N (0.5) | 40 | 88 | >95:5 |

Isolation and Spectroscopic Elucidation of Indazole Derivatives (General Methodologies)

Following the synthesis, the newly formed indazole derivatives must be isolated from the reaction mixture and their chemical structures unequivocally confirmed. researchgate.netnih.gov This involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation Techniques

The purification of indazole derivatives is most commonly achieved using chromatographic methods. researchgate.net The choice of technique depends on the scale of the reaction and the polarity of the compounds involved.

Column Chromatography: For laboratory-scale synthesis, silica (B1680970) gel column chromatography is the standard method for purification. nih.gov A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is used to elute the compounds from the column. The polarity of the eluent is gradually increased to separate the desired product from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of indazole derivatives. nih.gov Reversed-phase (RP) HPLC is particularly common, using a non-polar stationary phase (e.g., C18) and a polar mobile phase. sielc.comchromforum.org For separating nitro-containing compounds like this compound, a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid, is effective. sielc.com The separation of chiral azole compounds can be achieved using specialized chiral stationary phases (CSPs). mdpi.comresearchgate.net

Advanced Spectroscopic Characterization

Once isolated, the precise structure of the indazole derivative is determined using advanced spectroscopic methods. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for structural elucidation. nih.govnih.gov

¹H NMR: Provides information on the number and environment of protons. For a 1-substituted-5-nitro-1H-indazole, characteristic signals include the protons on the indazole core and those on the acyl chain. The proton at the C3 position typically appears as a singlet, while the aromatic protons at C4, C6, and C7 show characteristic doublet or doublet of doublets patterns. nih.govmdpi.com For example, in 5-nitro-1H-indazole, the proton at C4 (H4) is a doublet around δ 8.84 ppm, H6 is a doublet of doublets around δ 8.19 ppm, and H7 is a doublet around δ 7.74 ppm. mdpi.com

¹³C NMR: Reveals the carbon framework of the molecule. The spectrum for a 5-nitro-1H-indazole derivative would show distinct signals for the carbonyl carbon of the acyl group (typically δ > 160 ppm), the carbons of the indazole ring, and the carbons of the butanoyl chain. nih.govmdpi.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition with high accuracy. nih.gov For this compound (C₁₁H₁₀ClN₃O₃), the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. echemi.com

The table below summarizes typical spectroscopic data for a related 5-nitro-1H-indazole derivative. nih.govmdpi.com

| Compound | Technique | Characteristic Signals (δ ppm, J in Hz) |

|---|---|---|

| 3-Methyl-5-nitro-1H-indazole | ¹H NMR (DMSO-d₆) | 13.1 (br s, 1H, NH), 8.79 (s, 1H, H4), 8.18 (d, J=9.1, 1H, H6), 7.64 (d, J=9.1, 1H, H7), 2.59 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆) | 145.4, 143.1, 141.3, 121.9, 121.3, 118.8, 111.2, 12.1 | |

| 1-(4-Cyanophenyl)-5-nitro-1H-indazole | ¹H NMR (DMSO-d₆) | 8.97 (d, J=2.2, 1H, H4), 8.78 (s, 1H, H3), 8.36 (dd, J=9.3, 2.2, 1H, H6), 8.15 (d, J=9.3, 1H, H7), 8.12 (d, J=8.8, 2H, Ar-H), 8.07 (d, J=8.8, 2H, Ar-H) |

| ¹³C NMR (DMSO-d₆) | 142.1, 141.6, 139.4, 139.1, 133.6, 124.5, 122.1, 120.0, 118.9, 117.7, 111.3, 109.0 |

Structure Activity Relationship Sar Studies of 1 4 Chlorobutanoyl 5 Nitro 1h Indazole and Indazole Scaffolds

Influence of Indazole Substitution Patterns on Biological Efficacy

The substitution pattern on the indazole ring is a critical determinant of biological efficacy and target selectivity. mdpi.comnih.gov Variations at positions C3, C5, C6, and C7, as well as the nature of the substituent on the nitrogen atoms (N1 and N2), can lead to significant changes in activity.

Research has shown that the position of the nitro group on the indazole ring can influence the biological activity. For instance, in a series of 3-chloro-6-nitro-1H-indazole derivatives tested for antileishmanial activity, the inhibitory potency was found to be species-dependent. nih.gov While some derivatives showed strong to moderate activity against Leishmania infantum, they were largely inactive against L. tropica and L. major. nih.gov This highlights the subtle yet profound impact of substituent placement on biological targeting.

In the context of anticancer activity, substitutions on the benzene (B151609) ring of the indazole scaffold have been shown to be significant. For example, in a series of 1H-indazole-3-amine derivatives, the anti-proliferative activity against Hep-G2 cells was notably influenced by the substituent at the C5 position, with a 3,5-difluoro substituent showing greater potency than a 4-fluoro or 3-fluoro substituent. mdpi.com Furthermore, the introduction of a hydrophobic group at the C6 position of the indazole has been explored for its potential to enhance anti-cancer activities. nih.gov

The substituent at the C3 position also plays a crucial role. In a study of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the specific regiochemistry of the amide linker at C3 was found to be critical for activity. nih.gov The indazole-3-carboxamide derivative actively inhibited calcium influx, whereas its reverse amide isomer was inactive. nih.gov

The following table summarizes the observed influence of various substituents on the biological activity of the indazole scaffold based on published research.

| Position | Substituent | Observed Effect on Biological Activity | Reference(s) |

| C3 | Carboxamide | Critical for CRAC channel inhibition; specific regiochemistry required. | nih.gov |

| C5 | 3,5-difluorophenyl | Enhanced anti-proliferative activity against Hep-G2 cells. | mdpi.com |

| C6 | Hydrophobic group | Investigated for enhancing anti-cancer activity. | nih.gov |

| C6 | Nitro group | Showed species-dependent antileishmanial activity. | nih.gov |

| C7 | NO₂ or CO₂Me | Conferred excellent N-2 regioselectivity in N-alkylation reactions. | nih.gov |

| N1/N2 | Alkyl/Acyl groups | Regioisomeric distribution affects biological activity; N1 substitution is often thermodynamically favored. | beilstein-journals.orgnih.gov |

The Role of the N1-Linked 4-Chlorobutanoyl Group in Modulating Activity

The substituent at the N1 position of the indazole ring is pivotal in modulating the compound's physicochemical properties and its interaction with biological targets. nih.gov The 4-chlorobutanoyl group in 1-(4-chlorobutanoyl)-5-nitro-1H-indazole is a composite substituent, and its influence can be understood by examining its structural components: the butanoyl chain and the terminal chlorine atom.

The N-acylation of indazoles is a common strategy in the synthesis of bioactive derivatives. beilstein-journals.org Regioselective N-acylation tends to yield the N1-substituted isomer, which is often the more thermodynamically stable product. beilstein-journals.org The length and functionalization of the acyl chain can significantly impact the compound's properties, such as lipophilicity and steric profile, which in turn affect its biological activity.

Studies on N-alkyl-substituted indazole-5-carboxamide derivatives as monoamine oxidase (MAO) inhibitors have shown that N-alkylation can lead to potent and selective compounds. mdpi.com While direct SAR studies on the butanoyl chain of the title compound are not extensively reported, research on related N1-substituted indazoles indicates that the nature of this substituent is key for optimizing activity. For instance, in a series of indazole sulfonamide CCR4 antagonists, the optimization of the N1 substituent was a primary focus of the lead development process. nih.gov The length of an alkyl chain can influence binding affinity and selectivity, as seen in studies of other heterocyclic compounds.

The introduction of a halogen atom, such as chlorine, is a widely used strategy in medicinal chemistry to modulate a drug's properties. nih.gov A terminal chlorine atom on the butanoyl chain can have several effects:

Lipophilicity and Permeability : Halogenation can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes. nih.gov

Metabolic Stability : The presence of a halogen can block sites of metabolism, potentially increasing the compound's half-life. nih.gov

Halogen Bonding : The chlorine atom can participate in halogen bonding, a non-covalent interaction with Lewis basic atoms (like oxygen or nitrogen) in a biological target, which can contribute to binding affinity and selectivity. acs.org The strength of this interaction increases from chlorine to bromine to iodine. acs.org While not as strong as a hydrogen bond, halogen bonding can provide a significant increase in affinity. acs.org

Electronic Effects : The electron-withdrawing nature of chlorine can influence the electronic distribution within the side chain, potentially affecting its reactivity and interactions. nih.gov

The presence of the terminal chlorine atom on the 4-chlorobutanoyl group therefore introduces a reactive site and modifies the physicochemical properties of the entire molecule, which can be crucial for its biological activity.

Significance of the 5-Nitro Group in Biological Activity and Modulation

The nitro group is a key functional group in many biologically active compounds, acting as both a pharmacophore and, in some cases, a toxicophore. mdpi.com Its strong electron-withdrawing nature and its potential for metabolic activation are central to its role in modulating biological activity. mdpi.comscielo.br

The presence of a nitro group is often essential for the biological activity of nitroaromatic compounds. Comparative studies with their de-nitrated analogs frequently reveal a significant drop or complete loss of activity in the absence of the nitro group. For example, in the context of trypanocidal agents, the addition of a nitro group at the 5-position of the indazole structure is proposed to enhance activity. nih.gov This is often attributed to the nitro group's ability to undergo bioreduction, a process that can lead to the generation of cytotoxic reactive species. scielo.br

A defining feature of many nitroaromatic compounds is their mechanism of action, which often involves metabolic activation of the nitro group. scielo.brresearchgate.net This process, known as bioreduction, is typically catalyzed by nitroreductase enzymes found in both microbial and mammalian cells. scielo.br

The metabolic pathway involves the sequential reduction of the nitro group (NO₂) to a nitroso (NO) derivative, then to a hydroxylamino (NHOH) intermediate, and finally to an amino (NH₂) group. scielo.br The hydroxylamino and nitroso intermediates are often highly reactive. Under aerobic conditions, these intermediates can be re-oxidized back to the parent nitro compound, a futile cycle that can generate reactive oxygen species (ROS) like superoxide (B77818) anions. scielo.br This can lead to oxidative stress within the cell, causing damage to DNA, proteins, and lipids, and ultimately leading to cytotoxicity.

Under anaerobic conditions, the reactive intermediates can form covalent adducts with cellular macromolecules, including DNA, which can be mutagenic and cytotoxic. scielo.br This bioactivation is a key mechanism for the antimicrobial and anticancer effects of many nitroaromatic drugs. scielo.brresearchgate.net Therefore, the 5-nitro group of this compound is a potential site for metabolic activation, which could be central to its biological activity profile.

Systematic Modifications of the Indazole Core: SAR Insights

The indazole scaffold is a prominent feature in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents. researchgate.netresearchgate.net The biological activity of indazole-based compounds can be significantly modulated by systematic modifications of the core structure. Structure-activity relationship (SAR) studies provide crucial insights into how different substituents and their positions on the indazole ring influence the compound's interaction with biological targets.

Systematic modifications of the indazole core have been a key strategy in the development of potent and selective inhibitors for various enzymes and receptors. Research has shown that even minor alterations to the indazole ring can lead to substantial changes in biological activity. nih.gov

One of the most critical aspects of the indazole core's SAR is the substitution pattern on the benzene ring. The position and nature of the substituents can dictate the compound's potency and selectivity. For instance, the presence of a nitro group at the C5 position is a recurring motif in many biologically active indazole derivatives. Studies have indicated that the 5-nitro substituent on the indazole ring can be essential for certain biological activities. researchgate.net The electron-withdrawing nature of the nitro group can influence the electronic properties of the entire ring system, potentially enhancing binding interactions with target proteins. researchgate.net

Furthermore, substitutions at the N1 and C3 positions of the indazole ring have been extensively explored to understand their impact on activity. The N1 position is frequently substituted with various alkyl or aryl groups to modulate pharmacokinetic and pharmacodynamic properties. The nature of the substituent at N1 can influence the compound's solubility, metabolic stability, and ability to form key interactions within a binding pocket.

In the context of this compound, the SAR can be dissected by considering the contributions of the 5-nitro group and the 1-(4-chlorobutanoyl) substituent. The 4-chlorobutanoyl group at the N1 position introduces a flexible chain with a reactive electrophilic center, which could potentially engage in covalent or strong electrostatic interactions with a biological target.

To illustrate the impact of modifications on the indazole core, the following data tables summarize SAR findings from various studies on related indazole derivatives.

Table 1: Influence of Substitution on the Indazole Ring on Biological Activity

| Compound/Modification | Target/Assay | Key SAR Finding | Reference |

| 5-Nitro-1H-indazole derivatives | Trypanocidal activity | The 5-nitro substituent is essential for activity; its removal leads to inactive compounds. researchgate.net | researchgate.net |

| 1-Aryl-5-nitro-1H-indazoles | General synthesis | Demonstrates the feasibility of introducing various aryl groups at the N1 position of the 5-nitroindazole (B105863) core. mdpi.com | mdpi.com |

| 3-Aryl-1H-indazole derivatives | Anticancer activity | Aryl groups at the C3 position are crucial for inhibitory activities. nih.gov | nih.gov |

| 1,4-Disubstituted indazole derivatives | Glucokinase activators | Specific substitutions at N1 and C4 are key for potent activity. nih.gov | nih.gov |

Table 2: SAR of N1-Substituted Indazole Derivatives

| N1-Substituent | Target/Assay | SAR Insight | Reference |

| Benzyl group | Relaxation of aortic rings | The nature of the N1-substituent significantly impacts the relaxation effect. nih.gov | nih.gov |

| Isopropyl group | Antitumor activity (PC-3 cells) | The N-isopropyl group contributes to potent antitumor activity in certain indazole-5-carboxamides. sioc-journal.cn | sioc-journal.cn |

| Aryl groups | Estrogen receptor degradation | N1-aryl substitution is a key feature in orally bioavailable estrogen receptor degraders. nih.gov | nih.gov |

These studies collectively highlight that the biological activity of indazole derivatives is a complex interplay of substitutions on the core ring system. The presence and positioning of electron-withdrawing or electron-donating groups, as well as the nature of the substituents at the N1 and C3 positions, are critical determinants of the pharmacological profile of these compounds. The insights gained from these SAR studies are instrumental in the rational design of new and more effective indazole-based therapeutic agents.

Mechanistic Investigations into the Biological Activities of Indazole Derivatives

Elucidation of Molecular Targets for Indazole-Based Compounds

The diverse pharmacological effects of indazole derivatives stem from their ability to interact with a wide array of biological targets. nih.govresearchgate.net These interactions are often highly specific, paving the way for the development of targeted therapies.

Indazole derivatives have demonstrated significant potential as inhibitors of various enzymes, a property that underpins many of their therapeutic applications. nih.govgoogle.com

One of the most well-documented targets of nitro-indazole compounds is Nitric Oxide Synthase (NOS) . Different isomers of nitroindazole exhibit varying potencies and selectivities for the different NOS isoforms (nNOS, eNOS, and iNOS). For instance, 7-nitroindazole (B13768) is a potent and selective inhibitor of neuronal NOS (nNOS). nih.gov The inhibitory action is believed to occur through the interaction of the indazole ring with the heme-iron center of the enzyme, which prevents the binding of oxygen, a crucial step in the synthesis of nitric oxide. While specific data on 1-(4-chlorobutanoyl)-5-nitro-1H-indazole is unavailable, the presence of the 5-nitro group suggests a potential for NOS inhibition.

The following table summarizes the inhibitory activity of various nitroindazole compounds against different NOS isoforms, providing a basis for inferring the potential activity of related structures.

| Compound | Target Isoform | IC50 Value | Ki Value | Mechanism of Inhibition |

| 7-Nitroindazole | nNOS | 2.5 µM | 0.16 µM | Competitive vs. Arginine and Tetrahydrobiopterin |

| 7-Nitroindazole | iNOS | 20 µM | 1.6 µM | Noncompetitive vs. Arginine, Competitive vs. Tetrahydrobiopterin |

| 6-Nitroindazole | nNOS | 40 µM | - | - |

| 6-Nitroindazole | iNOS | 56 µM | - | - |

| 5-Nitroindazole (B105863) | nNOS | 1.15 mM | - | - |

| 5-Nitroindazole | iNOS | 240 µM | - | - |

| Indazole | nNOS | 2.3 mM | - | - |

| Indazole | iNOS | 470 µM | - | - |

Data sourced from a study on the inhibition of constitutive and inducible nitric oxide synthase isoforms by indazole agents. google.com

Furthermore, the indazole nucleus is a recognized scaffold for the development of kinase inhibitors . google.comnih.gov Many indazole derivatives have been synthesized and evaluated for their ability to inhibit protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. For example, certain arylsulphonyl indazole derivatives have been investigated as potential ligands for VEGFR2 kinase, a key receptor in angiogenesis. nih.gov The C1-acylation of the indazole ring can play a crucial role in orienting the molecule within the ATP-binding pocket of the kinase, a common mechanism of action for this class of inhibitors.

While enzyme inhibition is a major mechanism, indazole derivatives can also exert their effects by binding to and modulating the function of various cellular receptors. For instance, some indazole derivatives have been shown to interact with serotonin (B10506) 5-HT3 receptors. nih.gov The specific binding profile of an indazole derivative is highly dependent on the nature and position of its substituents. The 4-chlorobutanoyl group at the N1 position of this compound introduces a flexible and reactive side chain that could potentially interact with specific receptor binding pockets. Receptor binding assays are essential tools to identify and characterize these interactions, often employing radiolabeled ligands to determine binding affinities and specificities. nih.gov

Understanding the Molecular Mechanisms of Action for Indazole-Containing Scaffolds

Delving deeper than target identification, understanding the precise molecular interactions between indazole derivatives and their biological targets is crucial for rational drug design and optimization.

In the context of anticancer activity, some indazole-pyrimidine based derivatives have been shown to bind to the S2 domain binding site of caspase-3, an important enzyme in the apoptosis pathway. nih.gov Molecular docking studies revealed that the indazole ring can form hydrogen bonds with key residues like Gly94 and Glu95, while other parts of the molecule engage in hydrophobic and pi-stacking interactions. nih.gov

Indazole derivatives can act as either orthosteric or allosteric modulators of their targets. Orthosteric inhibitors typically bind to the active site of an enzyme or the primary binding site of a receptor, directly competing with the endogenous substrate or ligand. The inhibition of kinases by indazole derivatives that occupy the ATP-binding pocket is a classic example of orthosteric inhibition.

Conversely, allosteric modulators bind to a site distinct from the active site, inducing a conformational change in the protein that alters its activity. While less commonly reported for indazole derivatives compared to orthosteric inhibition, the potential for allosteric modulation should not be overlooked, as it can offer advantages in terms of selectivity and reduced side effects. Characterizing the binding site is fundamental to understanding the compound's mechanism of action.

Cellular Responses and Pathway Perturbations Induced by Indazole Analogs

The interaction of indazole derivatives with their molecular targets ultimately translates into a cascade of cellular events and the perturbation of signaling pathways.

Research on various indazole derivatives has revealed a range of cellular responses. For example, certain indazole derivatives with anticancer properties have been shown to induce apoptosis (programmed cell death) in cancer cells. rsc.org This is often associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. rsc.org Furthermore, these compounds can lead to a decrease in mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS), both of which are hallmarks of cellular stress and apoptosis. rsc.org

In the context of antiprotozoal activity, 5-nitroindazole derivatives have been observed to cause growth inhibition, cell lysis, and damage to cellular organelles in parasites like Leishmania amazonensis. nih.gov The nitro group is often crucial for this activity, as it can be bioreduced within the parasite to form cytotoxic radical species.

The following table provides a summary of observed cellular responses to different indazole analogs, highlighting the potential effects of compounds like this compound.

| Indazole Analog Type | Observed Cellular Response | Affected Pathway/Process |

| Anticancer Indazole Derivatives | Inhibition of cell proliferation, induction of apoptosis, decreased mitochondrial membrane potential, increased ROS levels, disruption of cell migration and invasion. rsc.org | Cell cycle regulation, Apoptosis pathways, Metastasis. rsc.org |

| 5-Nitroindazole Derivatives | Growth inhibition, parasite immobility, cell lysis, mitochondrial and organellar disturbances in parasites. nih.gov | Parasite metabolism and survival pathways. nih.gov |

| 7-Nitroindazole | Anti-hypertrophic effect on the heart, reduced arterial wall thickness. nih.gov | Nitric oxide signaling pathway. nih.gov |

Due to the absence of direct experimental data, the precise biological activities and mechanisms of this compound remain to be elucidated. However, the extensive research on related indazole compounds provides a strong foundation for predicting its potential as a biologically active molecule, likely acting through enzyme inhibition or receptor modulation, leading to distinct cellular responses. Further investigation into this specific compound is warranted to confirm these hypotheses and fully characterize its pharmacological profile.

In Vitro Cell-Based Functional Assays

In vitro cell-based functional assays are fundamental tools for elucidating the biological effects of novel chemical entities. For a compound like this compound, a variety of assays would be employed to characterize its potential therapeutic activities, based on the known biological profiles of other 5-nitro-1H-indazole derivatives. These derivatives have shown promise in areas such as oncology and infectious diseases. nih.govnih.govrsc.org

One of the primary areas of investigation for indazole derivatives is their anti-cancer potential. nih.govrsc.orgnih.govresearchgate.net A standard initial assay is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability and proliferation. nih.govnih.gov This colorimetric assay would be used to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of human cancer cell lines. For instance, studies on other indazole derivatives have evaluated their efficacy against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and liver (HepG2) cancer cells. nih.govnih.gov

To further investigate the mechanism of any observed anti-proliferative activity, cell cycle analysis and apoptosis assays are typically performed. nih.govresearchgate.net Flow cytometry with propidium (B1200493) iodide (PI) staining can reveal at which phase of the cell cycle the compound induces arrest. nih.gov Apoptosis, or programmed cell death, can be detected using methods like Annexin V-FITC/PI dual staining. researchgate.net Western blot analysis can then be used to probe for changes in the expression levels of key regulatory proteins involved in these processes, such as Bcl-2 family members (Bcl-2, Bax) and caspases (e.g., cleaved caspase-3), which are critical mediators of apoptosis. nih.govresearchgate.net

The 5-nitro group in the indazole ring is of particular interest as it can be involved in generating reactive oxygen species (ROS). mdpi.com The production of ROS can induce oxidative stress and subsequent cell death in cancer cells and pathogens. researchgate.netmdpi.com Assays to measure ROS levels within cells would therefore be a critical component of the mechanistic investigation. researchgate.net

Beyond cancer, 5-nitro-1H-indazole derivatives have been investigated for their activity against various pathogens. For example, derivatives of 3-chloro-6-nitro-1H-indazole have been tested for antileishmanial activity against different Leishmania species using MTT assays to determine their inhibitory effects on the promastigote forms of the parasite. nih.gov Similarly, the trypanocidal activity of 5-nitroindazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease, has been assessed, with studies indicating that the nitro group is crucial for their mechanism of action through the induction of oxidative stress. mdpi.com Antifungal activity against various Candida species is another area where indazole derivatives have been explored. nih.gov

The following table summarizes the types of in vitro assays commonly used for 5-nitro-1H-indazole derivatives and the kind of data they generate, which would be applicable for the investigation of this compound.

| Assay Type | Purpose | Example Cell Lines/Organisms | Key Data Generated |

| MTT Assay | To assess cell viability and anti-proliferative activity. nih.govnih.gov | A549, K562, PC-3, HepG2, Leishmania species. nih.govnih.govnih.gov | IC₅₀ values. nih.gov |

| Cell Cycle Analysis | To determine the effect on cell cycle progression. nih.gov | Cancer cell lines (e.g., K562). nih.gov | Percentage of cells in G0/G1, S, and G2/M phases. nih.gov |

| Apoptosis Assay | To detect the induction of programmed cell death. researchgate.net | Cancer cell lines (e.g., 4T1). researchgate.net | Percentage of apoptotic and necrotic cells. researchgate.net |

| Western Blot | To measure changes in protein expression levels. nih.govresearchgate.net | Cancer cell lines. nih.govresearchgate.net | Levels of proteins like Bcl-2, Bax, cleaved caspase-3. nih.govresearchgate.net |

| ROS Detection | To quantify the generation of reactive oxygen species. researchgate.netmdpi.com | Cancer cells, Trypanosoma cruzi. researchgate.netmdpi.com | Intracellular ROS levels. researchgate.net |

| Antimicrobial Assays | To determine activity against pathogens. nih.govnih.gov | Leishmania species, Candida species. nih.govnih.gov | Minimum Inhibitory Concentration (MIC) or EC₅₀ values. nih.gov |

High-Throughput Screening Approaches for Biological Discovery

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological pathway or target. While no specific HTS campaigns for this compound have been reported, the general principles of HTS are highly relevant for discovering the biological activities of novel indazole derivatives.

HTS campaigns for indazole-based compounds have been successful in identifying modulators of various biological targets. For example, HTS was used to identify indazole derivatives as potent activators of Sirtuin 1 (Sirt1), a protein involved in cellular regulation and longevity. nih.gov Such a screen would typically involve a biochemical assay where the compound's ability to enhance the enzymatic activity of Sirt1 is measured, often through a fluorescent readout.

For discovering potential anti-cancer agents, a common HTS approach is to screen a compound library against a panel of cancer cell lines, measuring cell viability as the primary endpoint. This can identify compounds with broad-spectrum cytotoxicity or those with selective activity against specific cancer types.

The data from a hypothetical HTS campaign to identify new biological activities for a library of indazole derivatives, including this compound, could be presented as follows:

| Screening Campaign | Assay Principle | Target/Pathway | Potential "Hit" Criteria |

| Sirt1 Activation | Biochemical assay measuring enzymatic activity via a fluorescent substrate. nih.gov | Sirtuin 1 (Sirt1). nih.gov | >50% increase in Sirt1 activity at a given concentration (e.g., 10 µM). |

| Anti-cancer | Cell-based assay measuring cell viability (e.g., using CellTiter-Glo®). | Proliferation of cancer cell lines (e.g., NCI-60 panel). | >50% inhibition of cell growth in one or more cell lines. |

| Kinase Inhibition | Biochemical assay measuring the inhibition of a specific kinase's ability to phosphorylate a substrate. | Various protein kinases implicated in disease. | IC₅₀ < 1 µM against a target kinase. |

| GPCR Modulation | Cell-based assay measuring changes in intracellular second messengers (e.g., Ca²⁺, cAMP). | G-protein coupled receptors. | Agonist or antagonist activity with an EC₅₀ or IC₅₀ < 10 µM. |

These HTS approaches provide a powerful starting point for drug discovery, generating "hit" compounds that can then be further validated and optimized through more detailed mechanistic studies as described in the previous section.

Structure-Based Drug Design (SBDD) Methodologies

When the three-dimensional structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) methods can be employed. These techniques utilize the structural information of the target's binding site to design and optimize ligands with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For This compound , molecular docking could be used to predict its binding mode within the active site of a potential protein target. For instance, 5-nitroindazole itself has been studied as a multitargeted inhibitor in lung cancer, with docking studies performed against proteins like ribosomal protein S6 kinase (6G77), transferase kinase (1AQ1), and cyclin-dependent kinase (1K3A). researchgate.netresearchgate.netsciforum.net

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov The results can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. researchgate.net For This compound , docking studies could reveal how the 5-nitro group and the chlorobutanoyl chain contribute to binding affinity and selectivity for a particular target. nih.govnih.gov

Table 2: Potential Protein Targets for Indazole Derivatives Investigated by Molecular Docking

| Protein Target | Therapeutic Area | Reference |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Immuno-oncology | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | nih.gov |

| Cyclooxygenase-2 (COX-2) | Inflammation | nih.gov |

| Lipoxygenase | Inflammation | nih.gov |

| Glycogen synthase kinase-3β | Alzheimer's disease | researchgate.net |

| α-Glucosidase | Diabetes | nih.gov |

This table lists examples of protein targets for which various indazole derivatives have been evaluated using molecular docking.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.gov While molecular docking provides a static picture of the binding pose, MD simulations can reveal the flexibility of both the ligand and the protein, the stability of the binding interactions, and the role of solvent molecules. researchgate.net

For a complex of This compound with a target protein, an MD simulation could be performed to assess the stability of the docked pose. nih.gov The simulation would track the movements of all atoms in the system over a period of nanoseconds, allowing for the analysis of conformational changes and the persistence of key intermolecular interactions. researchgate.net Such simulations have been used to confirm the stability of 5-nitroindazole in complex with lung cancer-related proteins. researchgate.netsciforum.net The conformational analysis of the flexible chlorobutanoyl chain would be particularly important in understanding its contribution to binding.

In Silico Prediction of Biological Interactions and Selectivity

Computational methods are also widely used to predict the broader biological profile of a compound, including its potential off-target interactions and selectivity. This is crucial for identifying potential side effects early in the drug discovery process.

For This compound , various in silico tools can be used to predict its interactions with a wide range of biological targets. By comparing the predicted binding affinity for the intended target with those for other proteins, an initial assessment of its selectivity can be made. For example, in silico screening of heterocyclic compounds against a panel of kinases can help predict their selectivity profile. mdpi.com

Furthermore, computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. mdpi.com For nitroaromatic compounds, specific QSAR models have been developed to predict their mutagenicity and other toxicities. mdpi.comdocumentsdelivered.com These predictions can help to prioritize compounds with favorable drug-like properties and to identify potential liabilities that may need to be addressed through chemical modification. The DrugBank database, for instance, notes that 5-nitroindazole is an inhibitor of inducible nitric oxide synthase. drugbank.com Such information can be a starting point for broader in silico selectivity profiling.

Computational Chemistry and Molecular Modeling Approaches in Indazole Research

While direct computational studies on 1-(4-chlorobutanoyl)-5-nitro-1H-indazole are not available in the current body of scientific literature, the broader field of indazole research has significantly benefited from computational chemistry and molecular modeling. These approaches are instrumental in understanding the structure-activity relationships (SAR), predicting biological targets, and optimizing the properties of indazole-based compounds for various therapeutic applications.

Future Directions and Emerging Trends in Indazole Research

Development of Novel and Efficient Synthetic Routes for Functionalized Indazoles

The synthesis of the indazole core and its derivatives is continuously evolving, with a strong emphasis on efficiency, selectivity, and sustainability. benthamscience.com Traditional methods are often hampered by harsh conditions, but modern organic synthesis offers a range of powerful alternatives. researchgate.net For a molecule like 1-(4-chlorobutanoyl)-5-nitro-1H-indazole, its synthesis would involve the initial formation of the 5-nitro-1H-indazole core, followed by N1-acylation.

Recent advancements have focused on transition-metal-catalyzed reactions, which offer high yields and functional group tolerance. researchgate.net Catalysts based on palladium, copper, and rhodium are prominent in constructing the indazole ring through C-H activation and annulation strategies. researchgate.netnih.gov For instance, copper-catalyzed N-N bond formation is an efficient method for creating 1H-indazoles from precursors like o-haloaryl N-sulfonylhydrazones. nih.gov One approach using Cu(OAc)₂ as a catalyst allows the reaction to proceed at lower temperatures and with reduced catalyst loading compared to previous methods. nih.gov

| Synthetic Strategy | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| C-H Activation/Annulation | Rhodium/Copper | Constructs functionalized indazoles with high tolerance for medicinal applications. | researchgate.net |

| N-N Bond Formation | Cu(OAc)₂ | Proceeds at lower temperatures with less catalyst; suitable for o-haloaryl N-sulfonylhydrazones. | nih.gov |

| One-Pot Metal-Free Reaction | Hydroxylamine derivatives | Operationally simple, mild conditions, and broad functional group tolerance starting from 2-aminophenones. | organic-chemistry.org |

| Electrochemical N1-Acylation | Electrolysis | Highly selective for the N1 position, avoiding N2-acylated byproducts. | organic-chemistry.org |

| Nucleophilic Substitution of Hydrogen | Basic media | Used to transform 5-nitro-1H-indazole into novel fluorescent heterocyclic systems. | researchgate.net |

Advanced Mechanistic Investigations and Target Validation for Indazole-Based Agents

Understanding the precise mechanism of action and validating the biological targets of indazole derivatives are critical for their development as therapeutic agents. The structural features of this compound—an electrophilic butanoyl chain, a nitro group, and the indazole core—suggest multiple possibilities for biological interaction.

Advanced mechanistic studies are moving beyond simple efficacy tests to detailed molecular investigations. For example, mechanistic studies on the synthesis of 2H-indazoles via a Rhenium-catalyzed C-H transformation revealed that the aldehyde-insertion step in the catalytic cycle was irreversible. nih.gov In the context of biological action, techniques like thermal shift assays are employed for initial lead identification and target engagement validation. nih.gov This method was used to identify indazole derivatives that act as inhibitors of glutamate (B1630785) racemase, a key enzyme in Mycobacterium tuberculosis. nih.gov

Target validation for indazole-based compounds has identified a wide array of proteins, particularly protein kinases, which are often implicated in cancer. nih.gov Many indazole derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.gov Computational docking studies are routinely used to predict and analyze the binding modes of these inhibitors within the active site of their target proteins. nih.gov For instance, docking studies helped elucidate the specific binding interactions between novel 6-substituted aminoindazole derivatives and the active site of indoleamine 2,3-dioxygenase 1 (IDO1), an important cancer immunotherapy target. nih.gov

| Indazole Derivative Class | Validated Target | Therapeutic Area | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 1H-Indazole Amide Derivatives | ERK1/2 | Cancer | 9.3 - 25.8 nM | nih.gov |

| 1H-Indazole Analogues | EGFR (L858R/T790M mutant) | Non-Small Cell Lung Cancer | 0.07 µM | nih.gov |

| Unnamed Indazole Derivatives | Glutamate Racemase (M. tuberculosis) | Tuberculosis | 6.11 µM | nih.gov |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | IDO1 | Cancer | 1.53 µM | nih.gov |

| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | FGFR1 | Cancer | 100 nM | benthamdirect.com |

Rational Design of Indazole-Derived Chemical Probes and Tools for Biological Systems

The rational design of molecules for specific biological purposes is a major trend in medicinal chemistry. This approach uses structural information from a biological target to design compounds that are likely to bind with high affinity and selectivity. nih.gov For indazole derivatives, this involves modifying the core structure to create specialized tools, such as chemical probes, to investigate biological systems. nih.gov

Structure-guided drug design has been successfully used to optimize indazole-based inhibitors. nih.gov Starting from a lead compound, medicinal chemists can use computational models of the target protein to guide synthetic modifications. This strategy led to the development of highly potent inhibitors of Unc-51 like autophagy activating kinase 1 (ULK1) by confirming that a 3-aminocyclohexane substituent was crucial for activity. nih.gov Similarly, virtual screening, where large libraries of compounds are computationally docked into a target's binding site, has been used to identify novel indazole-based inhibitors of FGFR1. benthamdirect.com

The 5-nitro-1H-indazole moiety itself is a valuable starting point for creating chemical probes. The nitro group can be chemically modified, and researchers have successfully used it to synthesize new fluorescent heterocyclic systems. researchgate.net These fluorescent probes can be used to visualize cellular processes or quantify the activity of specific enzymes, providing powerful tools for biological research. The design process often involves iterative cycles of synthesis, biological testing, and structure-activity relationship (SAR) analysis to refine the properties of the probe. nih.govnih.gov

Addressing Synthetic Challenges and Enhancing Methodological Yields

Despite significant progress, the synthesis of complex indazole derivatives is not without its challenges. Key issues include achieving regioselectivity, avoiding harsh reaction conditions, and maximizing yields, especially on a large scale. researchgate.netresearchgate.net

A persistent challenge in indazole chemistry is controlling the regioselectivity of N-substitution. researchgate.net Alkylation or acylation of the indazole core can occur at either the N1 or N2 position, often leading to a mixture of products that are difficult to separate. Developing synthetic methods that selectively yield one isomer, such as the N1-substituted this compound, is a major focus. As mentioned, electrochemical acylation is one promising solution. organic-chemistry.org Another challenge is the synthesis of N1-alkyl indazoles with simple, unfunctionalized alkyl groups, as available methods often require activated electrophiles. researchgate.net

To enhance yields and create more sustainable processes, researchers are developing greener synthetic routes. This includes the use of one-pot reactions and catalysis with environmentally benign materials like copper ferrite (B1171679) nanoparticles. researchgate.net These methods reduce the number of purification steps, minimize solvent waste, and can often proceed under milder conditions. researchgate.net For example, a versatile approach for synthesizing 1H-indazoles was developed that proceeds at lower temperatures and with lower catalyst loading, improving its efficiency and practicality. nih.gov Furthermore, reactions that tolerate a wide range of functional groups are highly desirable as they allow for the synthesis of diverse compound libraries without needing to re-optimize the reaction for each new derivative. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.